molecular formula C6H3BrN2O B2685622 2-Bromo-5-isocyanatopyridine CAS No. 1260671-10-0

2-Bromo-5-isocyanatopyridine

Cat. No.: B2685622
CAS No.: 1260671-10-0
M. Wt: 199.007
InChI Key: OUGLVBORJWXDIP-UHFFFAOYSA-N
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Description

2-Bromo-5-isocyanatopyridine is a chemical compound with the molecular formula C6H3BrN2O and a molecular weight of 199 . It belongs to the family of pyridine derivatives.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 260.2±20.0 °C and a predicted density of 1.66±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be -0.69±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds closely related to 2-Bromo-5-isocyanatopyridine, such as 5-Bromo-2-(trifluoromethyl)pyridine, involves detailed spectroscopic characterization and theoretical studies, including density functional theory (DFT) calculations, to understand their geometric structure, vibrational frequencies, and chemical shift values. These studies are crucial for exploring the reactivity and potential applications of these compounds in chemical synthesis and materials science (Vural & Kara, 2017).

Applications in Organic Synthesis

Bromo-substituted pyridines serve as key intermediates in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. Such derivatives have been explored for their potential as chiral dopants for liquid crystals and their biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017). This indicates the significance of bromo-substituted pyridines in developing new materials and pharmaceutical agents.

Biological and Pharmaceutical Research

Compounds similar to this compound are used in antimicrobial studies, such as the investigation of Schiff bases for their inhibitory activity against carbon steel corrosion, which may lead to applications in materials science and engineering (El-Lateef et al., 2015). Additionally, bromo-substituted pyridines have been studied for their antitumor activities and interactions with biological targets, indicating their potential in medicinal chemistry (Zhou et al., 2015).

Material Science and Supramolecular Chemistry

The study of bromo-substituted trezimides and tennimides reveals the role of halogen bonding in directing supramolecular assembly, which is critical for designing new materials with specific properties and applications in nanotechnology and materials science (Mocilac & Gallagher, 2014).

Properties

IUPAC Name

2-bromo-5-isocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGLVBORJWXDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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